Cas no 70051-38-6 (1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)-)

1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)- structure
70051-38-6 structure
商品名:1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)-
CAS番号:70051-38-6
MF:C15H26O2
メガワット:238.36574
CID:836849
PubChem ID:14312736

1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)- 化学的及び物理的性質

名前と識別子

    • 1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-, (1aR,4R,4aR,7S,7aS,7bR)-
    • 4,10-Aromadendranediol
    • (1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-Tetramethyldecahydro-1H-cycloprop a[e]azulene-4,7-diol
    • 1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)-
    • Aromadendrane-4beta-10alpha-diol
    • 70051-38-6
    • Aromadendrane-4
    • 10alpha-dihydroxyaromadendrane
    • (1aR,4R,4aR,7S,7aS,7bR)-Decahydro-1,1,4,7-tetramethyl-1H-cycloprop[e]azulene-4,7-diol
    • CS-0017761
    • FS-8973
    • DTXSID101127890
    • Aromadendrane-4beta,10alpha-diol
    • A-diol
    • AKOS032962420
    • (1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulene-4,7-diol
    • CHEMBL2171208
    • HY-N1876
    • A,10
    • 4beta,10alpha-Dihydroxyaromadendrane
    • DA-60299
    • (1AR,4R,4AR,7S,7AS,7BR)-1,1,4,7-TETRAMETHYL-OCTAHYDROCYCLOPROPA[E]AZULENE-4,7-DIOL
    • インチ: InChI=1S/C15H26O2/c1-13(2)9-5-7-14(3,16)10-6-8-15(4,17)12(10)11(9)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10-,11-,12-,14-,15+/m1/s1
    • InChIKey: DWNPMJOWAWGIMM-HTKHVQBFSA-N
    • ほほえんだ: C[C@]1(CC[C@@H]2[C@@H](C2(C)C)[C@H]3[C@H]1CC[C@]3(C)O)O

計算された属性

  • せいみつぶんしりょう: 238.19300
  • どういたいしつりょう: 238.193280068g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 0
  • 複雑さ: 351
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 6
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 314.4±10.0 °C at 760 mmHg
  • フラッシュポイント: 138.1±13.6 °C
  • PSA: 40.46000
  • LogP: 2.58060
  • じょうきあつ: 0.0±1.5 mmHg at 25°C

1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)- セキュリティ情報

1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A53710-5mg
(1aR,4R,4aR,7S,7aS,7bR)-1,1,4,7-Tetramethyldecahydro-1H-cycloprop a[e]azulene-4,7-diol
70051-38-6 ,HPLC≥98%
5mg
¥5280.0 2023-09-08
TargetMol Chemicals
TN2995-5 mg
4,10-Aromadendranediol
70051-38-6 98%
5mg
¥ 3,710 2023-07-11
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2995-1 mL * 10 mM (in DMSO)
4,10-Aromadendranediol
70051-38-6
1 mL * 10 mM (in DMSO)
¥ 3810 2023-09-08
TargetMol Chemicals
TN2995-1 ml * 10 mm
4,10-Aromadendranediol
70051-38-6
1 ml * 10 mm
¥ 3810 2024-07-24
TargetMol Chemicals
TN2995-1 ml * 10 mm
4,10-Aromadendranediol
70051-38-6
1 ml * 10 mm
¥ 3810 2024-07-20
A2B Chem LLC
AH18661-5mg
4,10-Aromadendranediol
70051-38-6 99.0%
5mg
$660.00 2024-04-19
TargetMol Chemicals
TN2995-5mg
4,10-Aromadendranediol
70051-38-6
5mg
¥ 3710 2024-07-20
TargetMol Chemicals
TN2995-5mg
4,10-Aromadendranediol
70051-38-6
5mg
¥ 3710 2024-07-24
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN2995-1 mg
4,10-Aromadendranediol
70051-38-6
1mg
¥2275.00 2022-04-26

1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)- 関連文献

1H-Cycloprop[e]azulene-4,7-diol, decahydro-1,1,4,7-tetramethyl-,(1aR,4R,4aR,7S,7aS,7bR)-に関する追加情報

Compound CAS No 70051-38-6: 1H-Cycloprop[e]azulene-4,7-diol, Decahydro-1,1,4,7-Tetramethyl-(1aR,4R,4aR,7S,7aS,7bR)-

The compound with CAS No 70051-38-6, named 1H-Cycloprop[e]azulene-4,7-diol, is a highly specialized organic molecule with a complex structure. This compound belongs to the class of azulene derivatives and has garnered significant attention in recent years due to its unique properties and potential applications in various fields. The full name of the compound is decahydro-1H-cycloprop[e]azulene-4,7-diol, with the stereochemical configuration specified as (1aR,4R,4aR,7S,7aS,7bR). This stereochemistry plays a crucial role in determining the compound's biological activity and physical properties.

The structure of this compound is characterized by a fused bicyclic system consisting of a cyclopropane ring and an azulene moiety. The presence of hydroxyl groups at positions 4 and 7 introduces additional functionality to the molecule. Recent studies have highlighted the importance of such structural features in enabling interactions with biological targets. For instance, the diol groups may participate in hydrogen bonding or act as recognition elements in enzyme active sites.

Research into this compound has focused on its potential as a bioactive agent. In vitro assays have demonstrated that it exhibits significant antioxidant activity due to its ability to scavenge free radicals. This property makes it a promising candidate for applications in the fields of nutraceuticals and cosmeceuticals. Furthermore, preliminary studies suggest that it may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation.

The synthesis of this compound involves a multi-step process that requires precise control over stereochemistry. Recent advancements in asymmetric catalysis have enabled researchers to achieve high enantioselectivity during its synthesis. These methods are critical for producing the compound in sufficient quantities for preclinical testing.

In terms of pharmacokinetics and toxicity profiles, CAS No 70051-38-6 has shown favorable absorption characteristics in animal models. However, further studies are needed to fully understand its metabolic pathways and potential toxicity profiles. Regulatory agencies require comprehensive safety assessments before this compound can be considered for therapeutic use.

The application of computational chemistry tools has provided valuable insights into the molecular interactions of this compound with biological targets. Docking studies have revealed potential binding modes with several proteins implicated in diseases such as cancer and neurodegenerative disorders. These findings underscore the need for further experimental validation to confirm these interactions.

In conclusion, CAS No 70051-38-6, or decahydro-1H-cycloprop[e]azulene-4,7-diol, represents an exciting development in organic chemistry with promising therapeutic potential. Continued research into its synthesis methods and biological activities will be essential for unlocking its full potential as a drug candidate or functional ingredient.

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